molecular formula C21H36O4 B1242140 Ceriporic acid C

Ceriporic acid C

Cat. No.: B1242140
M. Wt: 352.5 g/mol
InChI Key: BQGIGMHUCMNPDK-KHPPLWFESA-N
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Description

Discovery and Taxonomic Origin in Ceriporiopsis subvermispora

This compound was first isolated and characterized from cultures of Ceriporiopsis subvermispora, a lignin-degrading basidiomycete belonging to the order Polyporales and family Meruliaceae. This white rot fungus has garnered significant scientific attention due to its unique ability to degrade lignin without intensive damage to cellulose, a property that distinguishes it from other ligninolytic organisms such as Phanerochaete chrysosporium. The taxonomic classification of Ceriporiopsis subvermispora places it within the kingdom Fungi, phylum Basidiomycota, class Agaricomycetes, order Polyporales, family Meruliaceae, genus Ceriporiopsis, and species Ceriporiopsis subvermispora.

The discovery of this compound emerged from systematic investigations into the extracellular metabolites produced by Ceriporiopsis subvermispora during wood decay processes. Researchers identified that exposure of cell wall polysaccharides through lignin removal represents an initial key step for enzymatic and microbial conversion of woody biomass, and that extracellular metabolites play a central role in controlling selective ligninolysis. The unique wood decay system employed by Ceriporiopsis subvermispora has received considerable attention because biological or biomimetic ligninolytic systems can be applied to the conversion of woody biomass into fuels, chemicals, and pulps.

Initial isolation studies revealed that Ceriporiopsis subvermispora produces a series of novel itaconic acid derivatives with long alkenylic side chains at position carbon-3 of their core structure. The chemical structure of this compound was determined through comprehensive analytical approaches, including glycolation followed by trimethylsylation or acetalation with acetone and acetone-deuterium-6. Mass spectrometric analysis of the dimethyl ester derivative showed characteristic fragment peaks at mass-to-charge ratios of 349 and 321, produced by scission of methoxy and carboxylate groups respectively, while a fragment peak originating from the itaconate core was observed at mass-to-charge ratio 157.

The structural elucidation process involved sophisticated chemical derivatization techniques that provided definitive evidence for the compound's identity. When the dimethyl ester of this compound was glycolated and subsequently trimethylsilylated with bis(trimethylsilyl)trifluoroacetamide, researchers obtained a diol-trimethylsilyl derivative that yielded distinctive mass fragments at mass-to-charge ratios 215 and 343, in addition to the characteristic trimethylsilyl group fragment at mass-to-charge ratio 73. These fragments were assigned as products formed by scission between carbon-10 and carbon-11 of the hexadecenyl side chain, providing crucial structural information about the metabolite.

Classification Within Alk(en)ylitaconic Acid Metabolites

This compound belongs to a distinctive class of fungal secondary metabolites known as alkenyliticonic acids, characterized by their unique structural motifs and biological functions. The compound is specifically classified as a hexadecenylitaconate, with its complete chemical identity established as (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid. This classification places this compound within a broader family of metabolites that includes both alkyl and alkenyl derivatives of itaconic acid, collectively referred to as ceriporic acids.

The structural organization of this compound demonstrates several key features that define its classification within alkenyliticonic acid metabolites. The compound possesses an itaconic acid core structure, which serves as the fundamental backbone for this class of metabolites, coupled with a hexadecenyl side chain that contributes to its unique properties. The presence of a double bond within the side chain, specifically positioned between carbon-10 and carbon-11, distinguishes this compound from its saturated counterparts and provides the basis for its classification as an alkenylitaconic acid rather than an alkylitaconic acid.

Comparative structural analysis has revealed that this compound shares remarkable similarity with other biologically significant compounds, particularly those found in lichen metabolism. The structure of the side chain in this compound is identical to that found in hexadecenylcitraconate chaetomellic acid B, establishing a connection between fungal and lichen metabolites. Furthermore, ceriporic acids demonstrate close structural similarity with alkenylic citraconate derivatives, chaetomellic acids, and various lichen lactones including protolichesterinic, lichesterinic, and murolic acids.

The biosynthetic classification of this compound reflects its role as a secondary metabolite produced through specialized metabolic pathways in Ceriporiopsis subvermispora. Research utilizing carbon-13 labeled glucose has demonstrated that this compound is biosynthesized de novo by the fungus, indicating that it represents a primary metabolic product rather than a modification of exogenous compounds. This biosynthetic origin supports its classification as an authentic fungal metabolite with distinct biological functions related to ligninolytic processes.

The functional classification of this compound emphasizes its role as an iron redox-silencing metabolite. This unique functional property distinguishes alkenyliticonic acids from other classes of fungal metabolites and provides insight into their specialized biological roles. The redox-silencing function involves inhibition of iron reduction in Fenton reaction systems, which represents a crucial mechanism for protecting cellulose from oxidative damage during selective lignin degradation.

Recent investigations have expanded the known diversity within the alkenyliticonic acid class, with additional ceriporic acids identified from Ceriporiopsis subvermispora cultures. The discovery of ceriporic acids with different chain lengths and degrees of unsaturation, including bis-allyl structures and monoene configurations, has broadened understanding of the structural diversity possible within this metabolite class. These findings support the classification of this compound within a larger family of structurally related compounds that collectively contribute to the ligninolytic capabilities of Ceriporiopsis subvermispora.

Table 1: Structural Characteristics of this compound

Property Value Reference
Chemical Name (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid
Molecular Classification Hexadecenylitaconate
Core Structure Itaconic acid
Side Chain Length Hexadecenyl (C16)
Double Bond Position Carbon-10 to Carbon-11
Stereochemistry Z-configuration
Functional Class Iron redox-silencing metabolite

Table 2: Mass Spectrometric Fragmentation Pattern of this compound Dimethyl Ester

Fragment Ion (m/z) Origin Structural Significance Reference
349 Methoxy group scission Loss of methoxy functionality
321 Carboxylate group scission Loss of carboxylate functionality
157 Itaconate core Core structural identification
215 Trimethylsilyl derivative cleavage Side chain fragmentation (C10-C11)
343 Trimethylsilyl derivative cleavage Side chain fragmentation (C10-C11)
73 Trimethylsilyl group Derivatization marker

Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

2-[(Z)-hexadec-7-enyl]-3-methylidenebutanedioic acid

InChI

InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10-

InChI Key

BQGIGMHUCMNPDK-KHPPLWFESA-N

SMILES

CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C(=C)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O

Synonyms

ceriporic acid C

Origin of Product

United States

Scientific Research Applications

Introduction to Ceriporic Acid C

This compound is a hexadecenylitaconate derived from the lignin-degrading fungus Ceriporiopsis subvermispora. This compound is part of a broader class of metabolites known as ceriporic acids, which have garnered attention for their unique chemical properties and potential applications in various fields, including biochemistry, environmental science, and industrial processes. The ability of ceriporic acids to modulate redox reactions makes them particularly valuable in applications related to oxidative stress and lignin degradation.

Antioxidant Properties

This compound demonstrates strong antioxidant activity by suppressing the Fenton reaction, a process that generates reactive oxygen species through iron redox cycling. This suppression helps mitigate oxidative damage in biological systems, making this compound a candidate for development in nutraceuticals aimed at reducing oxidative stress-related diseases .

Lignin Degradation

As a metabolite of a lignin-degrading fungus, this compound plays a critical role in the selective degradation of lignin while preserving cellulose. This property is particularly useful in bioremediation and biofuel production, where efficient lignin breakdown is necessary for converting biomass into fermentable sugars .

Adhesives and Plasticizers

This compound can be utilized in the formulation of adhesives and plasticizers due to its chemical structure that allows for compatibility with various polymers. Its ability to enhance flexibility and durability makes it suitable for applications in construction and manufacturing .

Lubricants and Emollients

The compound's hydrophobic nature allows it to function effectively as a lubricant or emollient in cosmetic formulations. Its inclusion can improve the texture and moisturizing properties of skin care products .

Potential Drug Development

Research indicates that ceriporic acids may possess properties that inhibit certain enzymes involved in disease processes, such as farnesyltransferase, which is implicated in cancer progression. This suggests that this compound could be explored as a lead compound in the development of novel anticancer therapeutics .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the ability of this compound to inhibit hydroxyl radical production via the Fenton reaction. The results demonstrated significant attenuation of radical generation, supporting its potential use as an antioxidant agent in dietary supplements aimed at promoting health .

Case Study 2: Lignin Biodegradation

In laboratory settings, Ceriporiopsis subvermispora cultures were shown to produce this compound alongside other metabolites during lignin degradation processes. The efficiency of lignin breakdown was enhanced by the presence of these metabolites, highlighting their role in biotechnological applications for waste management and bioenergy production .

Comparison with Similar Compounds

Chaetomellic Acid B

Structural Similarities :

  • Chaetomellic acid B, produced by Chaetomella species, shares a hexadecenyl side chain with ceriporic acid C but differs in its dicarboxylic acid backbone (citraconic acid vs. itaconic acid). Citraconic acid is a methylmaleic acid isomer, whereas itaconic acid is methylenesuccinic acid .

Functional Differences :

  • Chaetomellic acid B is a potent farnesyltransferase inhibitor with antifungal properties, while this compound primarily modulates iron redox chemistry .

Lichen-Derived Lactones (Protolichesterinic and Lichesterinic Acids)

Structural Similarities :

  • These lichen metabolites contain alkyl chains similar to this compound but feature lactone rings instead of linear dicarboxylic acids .

Functional Differences :

  • Protolichesterinic acid exhibits antimicrobial and cytotoxic activities, whereas this compound’s bioactivity is tied to ligninolytic processes via Fe³⁺ chelation .

Comparison with Functionally Similar Compounds

Ceriporic Acid B

Structural Differences :

  • Ceriporic acid B has a fully saturated hexadecyl side chain, unlike the unsaturated (Z)-7-hexadecenyl chain in this compound .

Functional Similarities :

  • Both compounds inhibit Fe³⁺ reduction, but ceriporic acid B shows stronger suppression of •OH production due to its longer alkyl chain .

Itaconic Acid

Structural Differences :

  • Itaconic acid lacks the alkenyl side chain, rendering it ineffective in Fe³⁺ chelation .

Functional Contrast :

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Source Key Function
This compound (Z)-7-hexadecenylitaconic acid C. subvermispora Inhibits Fenton reaction
Chaetomellic acid B Hexadecenylcitraconate Chaetomella spp. Farnesyltransferase inhibition
Protolichesterinic acid Alkyl lactone Lichens (e.g., Cetraria) Antimicrobial
Ceriporic acid B 1-nonadecene-2,3-dicarboxylic acid C. subvermispora Strong Fe³⁺ chelation

Table 2: Physicochemical Properties

Property This compound Chaetomellic acid B Protolichesterinic acid
Molecular Formula C₂₁H₃₄O₄ C₂₁H₃₄O₄ C₁₉H₃₀O₃
Molecular Weight (g/mol) 350.5 350.5 306.4
pKa1 ~4.5* Not reported ~4.0
pKa2 ~8.2* Not reported ~6.5
Bioactivity Fe³⁺ chelation Antifungal Cytotoxic

*Inferred from ceriporic acid B’s pKa values .

Unique Features of this compound

  • Epoxy Derivative: C. subvermispora oxidizes this compound to form (R)-3-(7,8-epoxy-hexadecyl)-itaconic acid, a novel metabolite with an epoxy group on its side chain—unprecedented in alkylitaconic acids .
  • Biosynthetic Origin: De novo synthesis from [U-¹³C]-glucose confirms its fungal origin, distinguishing it from plant- or lichen-derived analogs .

Preparation Methods

Fungal Strain and Culture Conditions

Ceriporiopsis subvermispora is the primary organism responsible for the biosynthesis of ceriporic acid C. The fungus is cultured in a sucrose–molt extract–yeast extract–wood piece (SMYW) medium, which promotes extracellular secretion of ceriporic acids. Key parameters include:

  • Incubation period : 19 days under stationary conditions.

  • Carbon source : Glucose serves as the sole carbon substrate, with isotopic labeling experiments confirming de novo biosynthesis.

  • Temperature : Standard fungal incubation at 25–28°C.

Extracellular metabolites are extracted from the culture fluid using lipid-solvent partitioning, followed by purification via high-performance liquid chromatography (HPLC).

Biosynthetic Pathway and Isotopic Validation

The biosynthesis of this compound involves the condensation of itaconic acid with a (Z)-7-hexadecenyl side chain. Stable isotope labeling with 13C-[U, 99%]-glucose demonstrated that all 21 carbon atoms in this compound originate from glucose, confirming de novo synthesis. Mass spectrometry revealed a 13C-labeled deprotonated molecule at m/z 372.3, compared to m/z 351.3 in natural abundance.

Chemical Synthesis of this compound

Synthetic Route and Reagents

Chemical synthesis provides stereochemical control over the (Z)-7-hexadecenyl side chain, which is critical for biological activity. The procedure involves:

  • Preparation of (Z)-7-hexadecenyl bromide : Derived from (Z)-7-hexadecen-1-ol via phosphorous tribromide (PBr₃) treatment.

  • Alkylation of itaconic acid : The brominated alkene is coupled with itaconic acid under basic conditions to form the ester intermediate.

  • Hydrolysis and purification : The ester is hydrolyzed to the free acid and purified using reversed-phase HPLC.

Table 1: Key Reagents and Conditions for Chemical Synthesis

StepReagents/ConditionsYield (%)
BrominationPBr₃, diethyl ether, 0°C → RT85
AlkylationItaconic acid, K₂CO₃, DMF, 60°C, 24 h72
HydrolysisNaOH (5 M), 60°C, 2 h; HCl (pH 3)90

Stereochemical Analysis

Nuclear magnetic resonance (NMR) spectroscopy distinguishes the (Z)-isomer (this compound) from the (E)-isomer (ceriporic acid D). Key NMR features include:

  • 1H NMR : Vicinal coupling constants (J = 10.2 Hz for (Z) vs. J = 15.3 Hz for (E)).

  • 13C NMR : Chemical shifts at δ 129.6 ppm (alkenyl carbons) confirm cis configuration.

Analytical Characterization

Chromatographic and Spectrometric Methods

This compound is characterized using tandem analytical techniques:

  • GC-MS : A DB-5HT column (30 m × 0.25 mm) with electron impact ionization (70 eV) resolves this compound (retention time = 24.5 min) from its (E)-isomer (25.1 min).

  • LC/ESI-MS : Negative ion mode detects the deprotonated molecule [M−H]⁻ at m/z 351.3.

Table 2: Key Analytical Data for this compound

TechniqueParameterValue
GC-MSRetention time24.5 min
Base peak (m/z)351.3 ([M−H]⁻)
LC/ESI-MSMolecular ion351.3 ([M−H]⁻)
1H NMR (CDCl₃)δ 5.35 (m, 2H, CH=CH)J = 10.2 Hz

Distinguishing Biosynthetic and Synthetic Products

While both routes yield identical molecular structures, isotopic labeling (13C incorporation) and minor stereochemical impurities (e.g., (E)-isomers) differentiate biosynthetic and synthetic batches.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Biosynthesis : Lower yield (≤5 mg/L) due to complex fungal metabolism.

  • Chemical synthesis : Higher yield (72–90% per step) but requires multi-step purification.

Environmental and Economic Considerations

  • Biosynthesis : Eco-friendly but time-intensive (19-day fermentation).

  • Chemical synthesis : Rapid (3–4 days) but generates halogenated waste (e.g., PBr₃).

Industrial Applications and Challenges

Limitations

  • Biosynthesis : Scalability issues due to slow fungal growth.

  • Chemical synthesis : High cost of (Z)-7-hexadecen-1-ol precursors .

Q & A

Q. How is ceriporic acid C structurally characterized, and what analytical methods are critical for its identification in fungal metabolites?

  • Methodological Answer : Structural elucidation of this compound requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining carbon-hydrogen frameworks, while Liquid Chromatography-Mass Spectrometry (LC-MS) identifies molecular weight and fragmentation patterns. Comparative analysis with synthetic analogs (e.g., alkyl chain length variations) can validate structural assignments . Acid dissociation constants (pKa) should be measured via pH titration in solvent systems like H₂O/EtOH (1:1 v/v) to assess carboxyl group reactivity .

Q. What is the role of this compound in selective lignin degradation by Ceriporiopsis subvermispora?

  • Methodological Answer : this compound inhibits hydroxyl radical (•OH) production via the Fenton reaction, protecting cellulose from oxidative damage during lignin breakdown. To study this, researchers employ iron redox assays (e.g., Fe³⁺ reduction by L-cysteine) and quantify •OH generation using spin-trapping agents like DMPO. Chelators (e.g., NTA, EGTA) are used to confirm iron coordination as the inhibitory mechanism .

Q. What are the key physicochemical properties of this compound relevant to its biological activity?

  • Methodological Answer : Critical properties include:
  • pKa values : Determined via pH titration to assess ionization states under physiological conditions.
  • Surfactant activity : Measured using surface tension assays to evaluate interactions with fungal membranes.
  • Iron-binding affinity : Quantified via UV-Vis spectroscopy with Fe³⁺ titration and stability constant calculations .

Advanced Research Questions

Q. How does the alkyl side chain length of this compound influence its inhibition of Fenton chemistry?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (e.g., ceriporic acid B vs. shorter-chain derivatives) and compare their redox inhibition efficacy. Use electron paramagnetic resonance (EPR) to monitor •OH production rates in vitro. Structure-activity relationship (SAR) studies reveal that longer alkyl chains enhance iron chelation and steric hindrance, reducing Fe³⁺ reactivity with reductants like L-cysteine .

Q. How can contradictory data on this compound’s redox behavior be resolved in different experimental systems?

  • Methodological Answer : Contradictions may arise from differences in solvent systems (e.g., aqueous vs. ethanolic environments) or competing ligands. Perform controlled experiments with standardized buffers and chelator-free conditions. Cross-validate findings using fungal culture supernatants and purified this compound to distinguish direct effects from metabolite interactions .

Q. What experimental designs are optimal for studying this compound’s role in fungal consortia or mixed-substrate environments?

  • Methodological Answer : Use co-culture systems with ligninolytic fungi (e.g., Phanerochaete chrysosporium) and cellulose degraders. Monitor metabolite profiles via untargeted metabolomics (LC-HRMS) and lignin/cellulose degradation ratios (e.g., Klason lignin analysis). Include isotopic labeling (¹³C-glucose) to trace this compound biosynthesis under varying nutrient conditions .

Q. What strategies address challenges in isolating this compound from complex fungal extracellular matrices?

  • Methodological Answer : Combine solid-phase extraction (SPE) with hydrophilic interaction chromatography (HILIC) to separate polar metabolites. Optimize elution gradients using solvents like acetonitrile/water with 0.1% formic acid. Validate purity via high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Methodological Tables

Key Analytical Techniques Application in this compound Research References
LC-MS/MSQuantification and fragmentation pattern analysis
pH titration (H₂O/EtOH)Determination of pKa values
EPR spectroscopyMonitoring •OH production in Fenton systems
Isotopic labeling (¹³C)Tracing biosynthetic pathways in fungal cultures

Guidance for Experimental Design

  • Replication : Include triplicate biological replicates in iron redox assays to account for fungal metabolic variability .
  • Controls : Use itaconic acid (structurally similar but lacking alkyl chains) as a negative control in inhibition studies .
  • Data Interpretation : Apply multivariate analysis (PCA, PLS-DA) to untargeted metabolomics datasets to distinguish this compound’s effects from background noise .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Ceriporic acid C

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